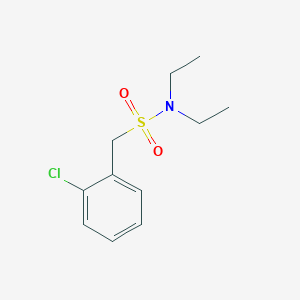
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an anti-cancer and anti-leishmanial drug. It is a small molecule with a molecular weight of 407.98 g/mol and is soluble in organic solvents like ethanol, methanol, and DMSO.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide involves its interaction with cell membranes. It is known to accumulate in the cell membrane, leading to changes in its structure and function. This compound also inhibits the activity of enzymes like PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. In leishmanial parasites, this compound targets the cell membrane, leading to the loss of membrane integrity and eventual death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. This compound also inhibits the growth of leishmanial parasites, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound is also soluble in organic solvents, making it easy to prepare solutions of different concentrations. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in experiments involving aqueous solutions. Additionally, this compound has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has potential future directions in various scientific research applications. It can be used in the development of new anti-cancer and anti-leishmanial drugs. Additionally, this compound can be used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis. Future research can also focus on the development of new synthesis methods for this compound, which can improve its yield and purity.
Conclusion:
In conclusion, this compound is a small molecule with potential applications in various scientific research fields. It has been shown to have anti-cancer and anti-leishmanial properties, and can also be used in the treatment of other diseases. This compound's mechanism of action involves its interaction with cell membranes, leading to changes in their structure and function. This compound has advantages and limitations for lab experiments, and future research can focus on its development and application in new scientific fields.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in various scientific research applications, including anti-cancer and anti-leishmanial studies. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also inhibits the growth of leishmanial parasites by targeting their cell membrane, leading to their death. Additionally, this compound has been used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDBZWMNMYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)
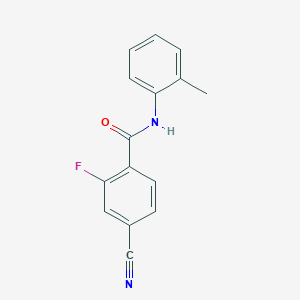
![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)
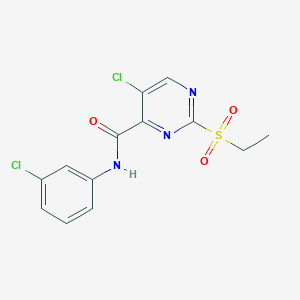

![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)
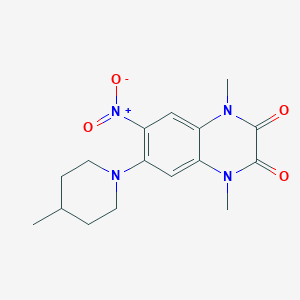
![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)
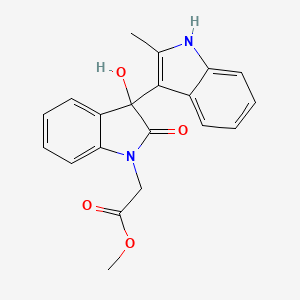
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)
![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
